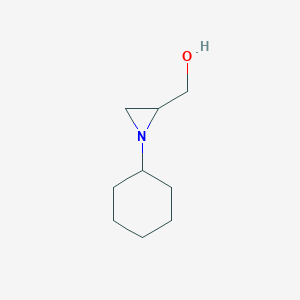![molecular formula C27H52N4O8Si2 B15195189 Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]- CAS No. 68845-12-5](/img/structure/B15195189.png)
Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethoxysilylpropylureido)toluene: is an organosilicon compound that features both silane and urea functionalities. This compound is known for its ability to form strong bonds with various substrates, making it useful in a range of applications, particularly in materials science and surface modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylpropylureido)toluene typically involves the reaction of triethoxysilylpropyl isocyanate with toluene diisocyanate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, and the temperature is maintained at around 60°C to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of bis(triethoxysilylpropylureido)toluene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts such as tin compounds can further enhance the reaction efficiency and reduce the production time.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Bis(triethoxysilylpropylureido)toluene undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial for its application in surface modification.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized derivatives of bis(triethoxysilylpropylureido)toluene.
Aplicaciones Científicas De Investigación
Chemistry: Bis(triethoxysilylpropylureido)toluene is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with improved mechanical properties.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and reduce protein adsorption.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their stability and bioavailability.
Industry: In the industrial sector, bis(triethoxysilylpropylureido)toluene is used in the production of coatings, adhesives, and sealants to improve their durability and performance.
Mecanismo De Acción
The primary mechanism by which bis(triethoxysilylpropylureido)toluene exerts its effects is through the formation of strong covalent bonds with substrates. The silane groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with surfaces. The urea group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
Bis(triethoxysilylpropyl)tetrasulfide: Known for its use in rubber compounding to improve mechanical properties.
Bis(triethoxysilylpropyl)disulfide: Used as a coupling agent in various polymer applications.
Uniqueness: Bis(triethoxysilylpropylureido)toluene is unique due to the presence of both silane and urea functionalities, which provide it with a dual capability of forming strong covalent bonds and participating in nucleophilic substitution reactions. This dual functionality makes it highly versatile and suitable for a wide range of applications in materials science, biology, and industry.
Propiedades
Número CAS |
68845-12-5 |
|---|---|
Fórmula molecular |
C27H52N4O8Si2 |
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C27H52N4O8Si2/c1-8-34-40(35-9-2,36-10-3)21-15-19-28-26(32)30-24-18-14-17-23(7)25(24)31-27(33)29-20-16-22-41(37-11-4,38-12-5)39-13-6/h14,17-18H,8-13,15-16,19-22H2,1-7H3,(H2,28,30,32)(H2,29,31,33) |
Clave InChI |
JJSXKJIZVCWEAT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


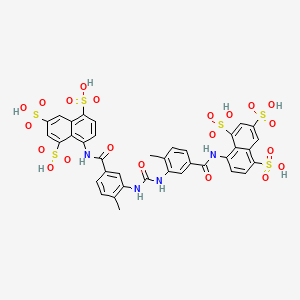
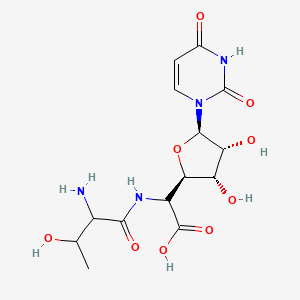
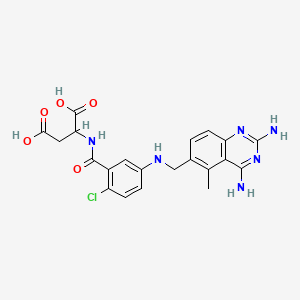
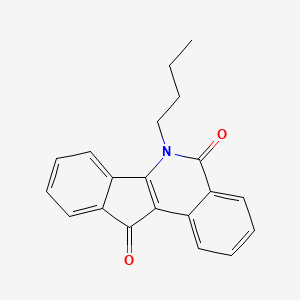
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
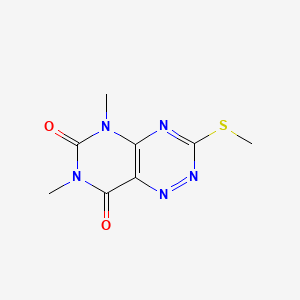
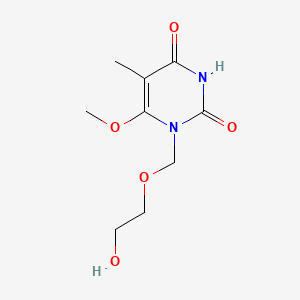
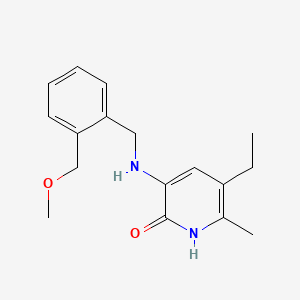

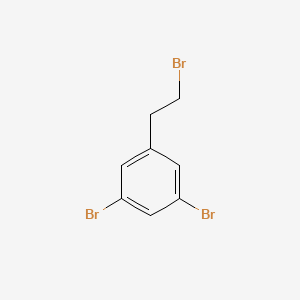

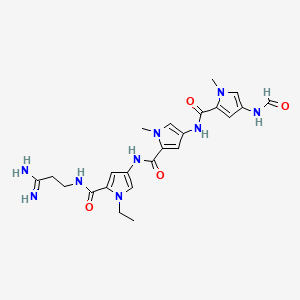
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
